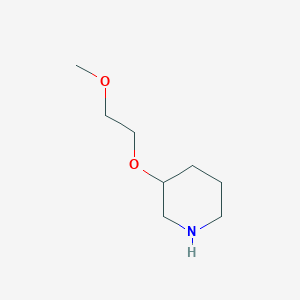![molecular formula C11H13F3N2 B1420319 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine CAS No. 1096326-52-1](/img/structure/B1420319.png)
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
Vue d'ensemble
Description
“1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is a synthetic compound with the CAS Number: 1096326-52-1 . It has a molecular weight of 230.23 . The compound is in liquid form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI Code for “1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is 1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-6-5-8(15)7-16/h1-4,8H,5-7,15H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is a liquid at room temperature . It has a molecular weight of 230.23 .Applications De Recherche Scientifique
Asymmetric Synthesis
- Asymmetric Synthesis of Pyrrolidine Derivatives : A study by Zhi et al. (2016) developed an asymmetric synthesis of pyrrolidine derivatives with trifluoromethyl groups. This method features high yields and excellent stereoselectivities, offering a pathway to trifluoromethylated pyrrolidines with medical potential.
Chemical Reactivity and Structure
- Reactivity of Enamines : Research by Ham and Leeming (1969) explores the reactivity of enamines of 1-phenylindan-2-one, noting resistance to C-alkylation, potentially relevant for compounds like 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine.
Material Science Applications
- Fluorinated Polyimides : Chung, Tzu, and Hsiao (2006) synthesized novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer, highlighting potential applications in material science (Chung, Tzu, & Hsiao, 2006).
Organic Chemistry and Catalysis
- Bronsted and Lewis Acid Catalysis : De Rosa et al. (2015) discussed the role of Bronsted acids, bases, and Lewis acid Sn(2+) on the regiochemistry of reactions involving trifluoromethyl-β-diketones, relevant to the study of 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine (De Rosa et al., 2015).
Synthesis and Characterization
Synthesis of Complexes : Amirnasr, Schenk, and Meghdadi (2002) synthesized complexes involving pyrrolidine and characterized them, providing insight into the synthesis and potential applications of related compounds (Amirnasr, Schenk, & Meghdadi, 2002).
Kinetic Studies in Organic Chemistry : Chamberlin and Crampton (1994) conducted kinetic studies of reactions with aliphatic amines like pyrrolidine, which could inform the understanding of compounds like 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine (Chamberlin & Crampton, 1994).
Potential Pharmacological Activity
Derivatives as Receptor Antagonists : Huang et al. (2005) identified derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine as potent melanin-concentrating hormone receptor-1 antagonists, suggesting possible pharmacological applications (Huang et al., 2005).
Synthesis of Anticancer Agents : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from compounds like 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine, demonstrating potential in anticancer applications (Chavva et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-6-5-8(15)7-16/h1-4,8H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMBAWPRMCHMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



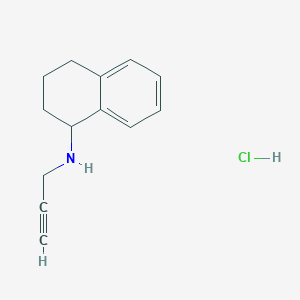
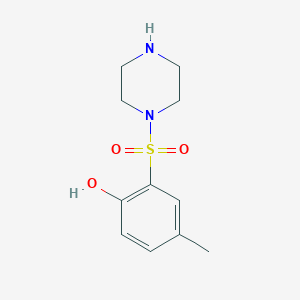
![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)
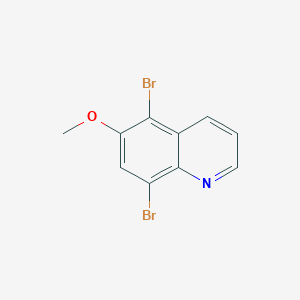
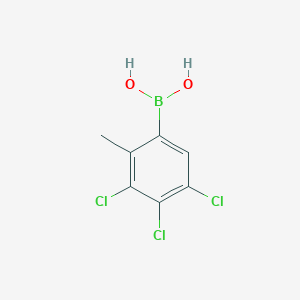
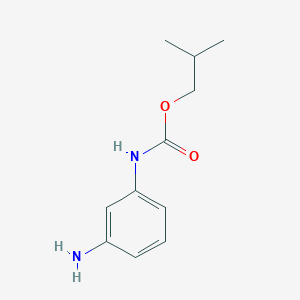
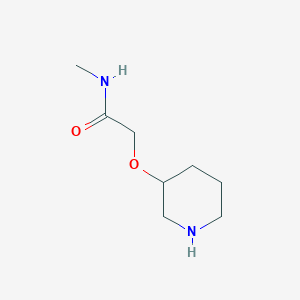
![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
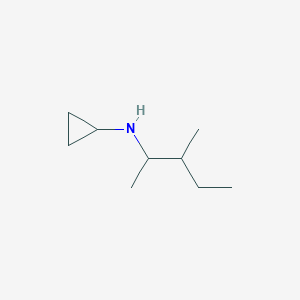
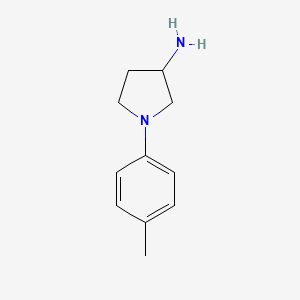
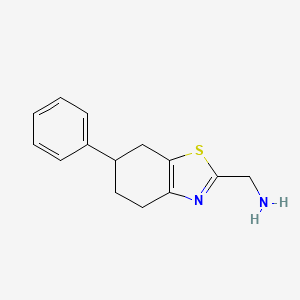
![Dimethyl[2-(piperidin-3-yloxy)ethyl]amine](/img/structure/B1420255.png)
